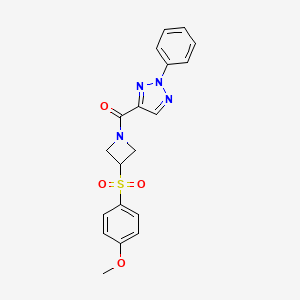
(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Azetidines, on the other hand, are a class of organic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom.
Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to bind readily in biological systems with a variety of enzymes and receptors .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Substituted Azetidinones : The synthesis of substituted azetidinones, including compounds structurally related to your query, involves the design of 2-azetidinone scaffolds due to their biological and pharmacological potencies. Sulfonamide rings and their derivatives are considered significant in medicinal and pharmaceutical chemistry (Jagannadham et al., 2019).
Reactions with Alcohols and Acids : Studies on reactions of similar azetidinone compounds with alcohols and acids have been conducted, providing insights into their chemical behavior and potential for modification (Corbett & Stoodley, 1974).
Biological and Pharmacological Applications
Electrochemical Oxidation in Medicinal Chemistry : The electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, closely related to the queried compound, is used for synthesizing β-amino alcohols and protease inhibitors, demonstrating significant pharmacological effects (Danielmeier et al., 1996).
Synthesis of Monobactams : The synthesis of monobactam analogs from azetidinones shows promising antibacterial activity against various gram-negative bacteria. This indicates a significant role in the development of new antibiotics (Yamashita Haruo et al., 1988).
Antioxidant Properties : The synthesis of compounds similar to the queried molecule and their derivatives has demonstrated effective antioxidant power, suggesting potential therapeutic applications (Çetinkaya et al., 2012).
Chemical Modification and Synthesis
Chemical Modification of Sulfazecin : The synthesis and modification of azetidinone derivatives for antimicrobial activities highlight the chemical versatility and potential use in pharmaceuticals (Kishimoto et al., 1984).
Synthesis of Novel Derivatives : Efforts in synthesizing novel derivatives of triazole and triazolidin, structurally related to the queried compound, provide a basis for the development of new therapeutic agents (Abosadiya et al., 2018).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. While some triazole compounds are used in commercially available drugs , the specific safety and hazards associated with the compound you mentioned are not available in the literature I have access to.
Mechanism of Action
Target of action
Azetidines and triazoles, the classes of compounds that “(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” belongs to, are known to interact with a variety of enzymes and receptors . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of azetidines and triazoles typically involves binding to the active site of an enzyme or receptor, which can inhibit the function of the target and lead to various biological effects . The exact mode of action of “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Azetidines and triazoles can have a wide range of ADME properties . The specific properties of “this compound” would need to be determined experimentally.
Result of action
The molecular and cellular effects of azetidines and triazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation . The specific effects of “this compound” would depend on its specific targets and mode of action.
properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-7-9-16(10-8-15)28(25,26)17-12-22(13-17)19(24)18-11-20-23(21-18)14-5-3-2-4-6-14/h2-11,17H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODALXPAYKMDQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

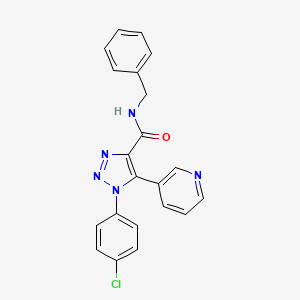
![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)
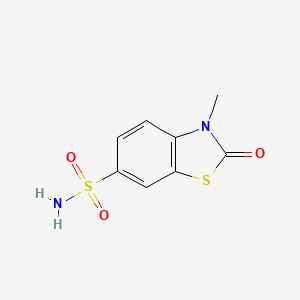
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)
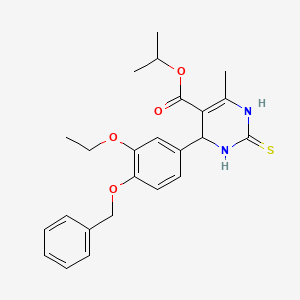
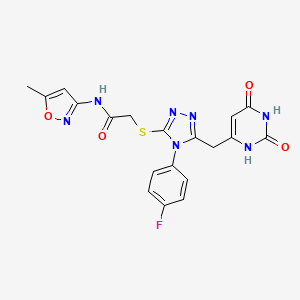
![1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2695668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)
![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)

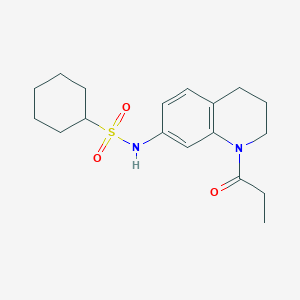

![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)